molecular formula C14H10F2N2O3S B2667759 5-Fluoro-2-(3-fluorosulfonyloxyphenyl)-1-methylbenzimidazole CAS No. 2411261-75-9

5-Fluoro-2-(3-fluorosulfonyloxyphenyl)-1-methylbenzimidazole

Cat. No.: B2667759
CAS No.: 2411261-75-9
M. Wt: 324.3
InChI Key: JXMBTGBRTJDHAM-UHFFFAOYSA-N
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Description

The compound “5-Fluoro-2-(3-fluorosulfonyloxyphenyl)-1-methylbenzimidazole” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a methyl group at one position and a fluorinated phenyl group at another. The phenyl group is further substituted with a fluorosulfonyloxy group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzimidazole core. The presence of the fluorine atoms could significantly affect the electronic structure of the molecule due to fluorine’s high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atoms and the sulfonyloxy group. Fluorine atoms are highly electronegative and can significantly influence the reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could affect properties like boiling point, melting point, solubility, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it might interact with biological targets in a specific way to exert its effects .

Properties

IUPAC Name

5-fluoro-2-(3-fluorosulfonyloxyphenyl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3S/c1-18-13-6-5-10(15)8-12(13)17-14(18)9-3-2-4-11(7-9)21-22(16,19)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMBTGBRTJDHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1C3=CC(=CC=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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